(4-Ethyloxolan-3-yl)methanol;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethyloxolan-3-yl)methanol;4-methylbenzenesulfonic acid is a compound that combines two distinct chemical entities: (4-Ethyloxolan-3-yl)methanol, an alcohol derivative, and 4-methylbenzenesulfonic acid, an aromatic sulfonic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyloxolan-3-yl)methanol typically involves the reaction of ethylene oxide with an appropriate alcohol under acidic or basic conditions. The resulting product is then combined with 4-methylbenzenesulfonic acid through a sulfonation reaction.
Industrial Production Methods
On an industrial scale, the production of 4-methylbenzenesulfonic acid is achieved through the sulfonation of toluene. This process is carried out in large reactors where toluene is treated with sulfur trioxide or oleum. The resulting product is then purified through crystallization or distillation to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Ethyloxolan-3-yl)methanol;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The alcohol group in (4-Ethyloxolan-3-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) for bromination, nitric acid (HNO₃) for nitration, and alkyl halides for alkylation are commonly employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Sulfonates, sulfinates.
Substitution: Brominated, nitrated, and alkylated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(4-Ethyloxolan-3-yl)methanol;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a reagent in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of detergents, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4-Ethyloxolan-3-yl)methanol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.
Pathways Involved: It may participate in metabolic pathways, affecting the synthesis and degradation of various biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzenesulfonic acid: Shares the sulfonic acid group but lacks the (4-Ethyloxolan-3-yl)methanol moiety.
(4-Ethyloxolan-3-yl)methanol: Contains the alcohol group but lacks the sulfonic acid component.
Uniqueness
The combination of (4-Ethyloxolan-3-yl)methanol and 4-methylbenzenesulfonic acid in a single compound provides unique chemical properties, such as enhanced solubility and reactivity, making it valuable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
184888-22-0 |
---|---|
Molekularformel |
C14H22O5S |
Molekulargewicht |
302.39 g/mol |
IUPAC-Name |
(4-ethyloxolan-3-yl)methanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C7H14O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-6-4-9-5-7(6)3-8/h2-5H,1H3,(H,8,9,10);6-8H,2-5H2,1H3 |
InChI-Schlüssel |
COBGCJPWSXMUGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1COCC1CO.CC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.